molecular formula C19H19NO5 B4151347 9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B4151347
M. Wt: 341.4 g/mol
InChI Key: VQSDUZZNCIFJFX-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dioxin ring and substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and appropriate quinoline derivatives. Key steps in the synthesis may involve:

    Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the quinoline core.

    Formation of the Dioxin Ring: The final step involves the formation of the dioxin ring through intramolecular cyclization, often facilitated by oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities make it a candidate for further investigation in drug discovery programs.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    9-(3,4-Dimethoxyphenyl)-2,3,8,9-tetrahydroquinolin-7(6H)-one: Lacks the dioxin ring, which may affect its reactivity and biological activity.

    3,4-Dimethoxyphenylquinoline: A simpler structure that may not exhibit the same range of activities as the target compound.

    2,3,8,9-Tetrahydroquinoline: Lacks the dimethoxyphenyl group, which could significantly alter its properties.

Uniqueness

The presence of both the dioxin ring and the dimethoxyphenyl group in 9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one makes it unique compared to its analogs. These structural features may enhance its stability, reactivity, and potential biological activities, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-15-4-3-11(7-16(15)23-2)12-9-19(21)20-14-10-18-17(8-13(12)14)24-5-6-25-18/h3-4,7-8,10,12H,5-6,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSDUZZNCIFJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(3,4-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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